molecular formula C27H26O7 B14859373 Bletilol B

Bletilol B

Cat. No.: B14859373
M. Wt: 462.5 g/mol
InChI Key: QDTMSPUGALRFKA-CCLHPLFOSA-N
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Description

Bletilol B is a naturally occurring flavonoid derivative isolated from the tuberous roots of Bletilla striata (a traditional Chinese medicinal plant) and Pleione bulbocodioides . Its molecular structure features a benzophenone core with hydroxyl and glycosyl substitutions, distinguishing it from other flavonoids in terms of solubility and bioactivity . Pharmacologically, this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, with demonstrated efficacy in inhibiting β-galactosidase release in RBL-2H3 cells (IC₅₀ = 8.7 μM) and suppressing Staphylococcus aureus growth (MIC = 32 μg/mL) . Its applications span medicinal chemistry research, particularly in exploring novel therapies for allergic disorders and bacterial infections .

Properties

Molecular Formula

C27H26O7

Molecular Weight

462.5 g/mol

IUPAC Name

[(3R,4R)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate

InChI

InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m0/s1

InChI Key

QDTMSPUGALRFKA-CCLHPLFOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC

Canonical SMILES

CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC

Origin of Product

United States

Chemical Reactions Analysis

Reaction Identification

  • Type : Classify reactions (synthesis, decomposition, single/double displacement, redox, etc.) using observational evidence (color change, gas evolution, precipitate formation) .

  • Balanced Equation :
    Example for a redox reaction:

    \ce3H2+N2>2NH3(synthesis with coefficients to balance atoms)[1]\ce{3H2 + N2 -> 2NH3} \quad \text{(synthesis with coefficients to balance atoms)}[1]

Mechanistic Studies

  • Oscillating Reactions : The Belousov-Zhabotinsky (BZ) reaction demonstrates autocatalysis and nonlinear dynamics, with mechanisms involving bromate, malonic acid, and cerium/manganese catalysts .

    • Key steps:

      \ceBrO3+HBrO2+H+>2BrO2++H2O(autocatalytic)[4]\ce{BrO3^- + HBrO2 + H+ -> 2BrO2^+ + H2O} \quad \text{(autocatalytic)}[4] \ceCe3++BrO2++H+>Ce4++HBrO2(oxidation)[5]\ce{Ce^{3+} + BrO2^+ + H+ -> Ce^{4+} + HBrO2} \quad \text{(oxidation)}[5]

Quantitative Analysis

  • Data Tables : Track reactants, products, and conditions.
    Example from precipitation reactions :

    ReactantsObservationsReaction Type
    AgNO₃ + NaClWhite precipitateDouble displacement
    Fe + CuSO₄Color change, Cu depositionSingle displacement
  • Yield Calculations :

    \text{Percent Yield} = \left(\frac{\text{Actual Yield}}{\text{Theoretical Yield}}\right) \times 100\% \quad \text{(e.g., 85% yield in[1])}

Spectator Ions and Net Ionic Equations

  • Example for \ceAgNO3+NaCl\ce{AgNO3 + NaCl}:

    \ceAg+(aq)+Cl(aq)>AgCl(s)(spectator ions: Na⁺, NO₃⁻)[1]\ce{Ag^+ (aq) + Cl^- (aq) -> AgCl (s)} \quad \text{(spectator ions: Na⁺, NO₃⁻)}[1]

Recommendations for Future Studies on Bletilol B

  • Synthesis Pathways : Design experiments using malonic acid derivatives or bromate oxidation, similar to BZ reactions .

  • Kinetic Profiling : Use spectrophotometry to monitor concentration changes over time .

  • Thermodynamic Analysis : Calculate ΔH\Delta H and ΔS\Delta S via calorimetry or computational modeling.

Without empirical data, this framework remains hypothetical. Researchers should consult proprietary databases or conduct original experiments to characterize this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bletilol B belongs to the Blestrin/Bletilol family , which includes Blestrin A–D, Bletilol A, Bletilol C, and Blumealactone A. Key structural and functional distinctions are outlined below:

Table 1: Structural and Pharmacological Comparison of this compound with Blestrin Family Compounds
Compound Source Core Structure Key Pharmacological Activities IC₅₀/MIC Values
This compound Bletilla striata Benzophenone derivative Anti-allergic, antimicrobial, antioxidant IC₅₀ = 8.7 μM (β-gal)
Blestrin A Plebiscienia biesotica Dihydroflavonol β-galactosidase inhibition, anti-inflammatory IC₅₀ = 12.3 μM
Bletilol C Pleione yunnanensis Benzophenone glycoside Antimicrobial, hepatoprotective MIC = 64 μg/mL
Blumealactone A Vitis vinifera Sesquiterpene lactone Antitumor, anti-inflammatory IC₅₀ = 15.8 μM (COX-2)

Key Findings :

  • Structural Differences: this compound’s benzophenone backbone grants superior solubility compared to Blestrin A’s dihydroflavonol structure, enhancing its bioavailability in aqueous environments .
  • Activity Profile : this compound outperforms Blestrin A in β-galactosidase inhibition (IC₅₀ = 8.7 μM vs. 12.3 μM), likely due to its hydroxyl group positioning . However, Blumealactone A shows stronger antitumor activity, attributed to its lactone moiety .

Comparison with Functionally Similar Compounds

This compound shares therapeutic overlap with flavonoids like Beta-Mangostin and Bellidifolin, despite structural divergence.

Table 2: Functional Comparison with Non-Structural Analogs
Compound Source Primary Activities Mechanism of Action Potency vs. This compound
This compound Bletilla striata Antimicrobial, anti-allergic β-galactosidase inhibition, ROS scavenging Reference compound
Beta-Mangostin Cratoxylum arborescens Antimalarial, antibacterial DNA gyrase inhibition MIC = 16 μg/mL (vs. 32 μg/mL)
Bellidifolin Swertia punicea Hepatoprotective, hypoglycemic CYP450 modulation, antioxidant EC₅₀ = 10.2 μM (vs. 8.7 μM)

Key Findings :

  • Antimicrobial Efficacy : Beta-Mangostin exhibits twofold greater potency against S. aureus (MIC = 16 μg/mL) compared to this compound, likely due to its planar xanthone structure enabling deeper membrane penetration .

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